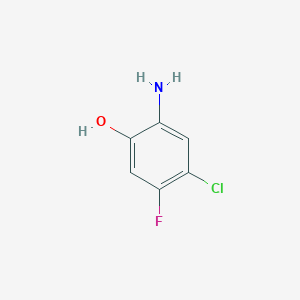

Phenol, 2-amino-4-chloro-5-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenol, 2-amino-4-chloro-5-fluoro-, also known as 5-amino-2-chloro-4-fluorophenol, is a compound used in pharmaceuticals, intermediates, APIs, and custom synthesis . It has a molecular formula of C6H5ClFNO .

Synthesis Analysis

The synthesis of similar compounds, such as 4-chloro-2-aminophenol, involves a nitrification-catalytic reduction reaction according to a hydrazine hydrate catalytic reduction method . Other methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis

The molecular structure of Phenol, 2-amino-4-chloro-5-fluoro- is characterized by a molecular formula of C6H5ClFNO, an average mass of 161.561 Da, and a monoisotopic mass of 161.004364 Da .Physical And Chemical Properties Analysis

Phenol, 2-amino-4-chloro-5-fluoro- is a solid substance with a molecular formula of C6H5ClFNO . It has an average mass of 161.561 Da and a monoisotopic mass of 161.004364 Da .Scientific Research Applications

Environmental Presence and Effects

Phenolic compounds, including chlorinated and brominated derivatives, have been identified in human blood plasma, indicating widespread environmental exposure. These compounds, such as 2,4,6-tribromophenol and pentachlorophenol, may originate from industrial chemicals, their metabolites, or natural sources. They are known for their potential endocrine-disrupting activity, raising concerns about their impact on human health and wildlife (Hovander et al., 2002).

Metabolism in Humans

Research has shown that dietary phenols, such as those found in coffee and tea, are extensively metabolized in humans. For instance, chlorogenic acid and quercetin-3-rutinoside, major phenols in coffee and tea, respectively, are metabolized into various phenolic acid metabolites, highlighting the significance of dietary intake on phenol metabolism and its potential biological effects in vivo (Olthof et al., 2003).

Health Implications

Studies on phenol neurolysis have explored its application in managing severe chronic nonmalignant pain, demonstrating the effectiveness of phenol solutions in achieving significant pain relief without major complications. This underscores the potential therapeutic use of phenolic compounds in specific medical interventions (Weksler et al., 2007).

Exposure and Risk Assessment

Investigations into the biological monitoring of exposure to specific chloro-fluoroaniline derivatives have led to the identification of urinary metabolites and hemoglobin adducts as markers of exposure. This research aids in understanding the extent of occupational or environmental exposure to these compounds and their potential health risks (Boogaard et al., 1994).

Safety and Hazards

Mechanism of Action

Target of Action

Phenol, 2-amino-4-chloro-5-fluoro-, also known as 5-Amino-2-chloro-4-fluorophenol, is a reagent involved in the design and structure of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors . The primary target of this compound is the VEGF receptor, which plays a crucial role in angiogenesis, the process of new blood vessel formation.

properties

IUPAC Name |

2-amino-4-chloro-5-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOZTRYVCFNPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-propyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2890896.png)

![6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2890904.png)

![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B2890907.png)

![N-[(1-Ethyl-2,3-dihydroindol-5-yl)methyl]but-2-ynamide](/img/structure/B2890909.png)

![ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2890910.png)

![2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2890911.png)

![1-[(3-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2890912.png)

![6-phenyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890916.png)